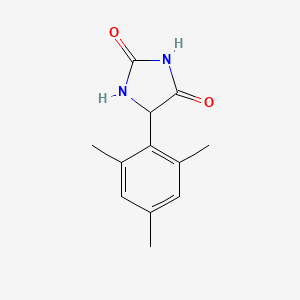
5-(2,4,6-Trimethylphenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4,6-Trimethylphenyl)imidazolidine-2,4-dione is a chemical compound with the CAS Number: 79179-43-4 . It has a molecular weight of 218.26 and its molecular formula is C12H14N2O2 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, related compounds such as 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene have been synthesized using nucleophilic N-heterocyclic carbene (NHC) ligands .Scientific Research Applications
Corrosion Inhibition
5-(2,4,6-Trimethylphenyl)imidazolidine-2,4-dione and its derivatives have been explored for their corrosion inhibition properties. An experimental study involving thiazolidinedione derivatives showed significant inhibition efficiency against mild steel corrosion in hydrochloric acid solution. Techniques such as weight loss, electrochemical polarization, and electrochemical impedance spectroscopy were utilized. The study also involved quantum chemical calculations to support the experimental findings, highlighting the potential of these compounds in corrosion inhibition applications (Yadav, Behera, Kumar, & Yadav, 2015).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have shown promise in various therapeutic areas. Research has focused on synthesizing novel compounds and evaluating their biological activities. For example, studies have synthesized novel Mannich bases and derivatives displaying dual affinity towards 5-HT1A receptors and serotonin transporters, indicating potential antidepressant and anxiolytic activity (Czopek et al., 2013). Other investigations have highlighted the antinociceptive effects of hydantoin derivatives in mice, suggesting the utility of these compounds in pain management (Queiroz et al., 2015).
Electrochemical Studies
Electrochemical studies have explored the oxidation behavior of hydantoin derivatives, including this compound, at various pH levels. These studies provide insights into the electrochemical properties of these compounds, which could inform their utility in biochemical and pharmaceutical applications (Nosheen et al., 2012).
Structural and Spectral Analysis
Comprehensive structural and spectral analysis has been conducted on imidazolidine derivatives. For instance, research into racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione has combined experimental and DFT calculations to elucidate the compound's structure and properties. Such studies are crucial for understanding the molecular basis of the compound's activity and optimizing its applications in scientific research (Prasad et al., 2018).
Safety and Hazards
properties
IUPAC Name |
5-(2,4,6-trimethylphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-6-4-7(2)9(8(3)5-6)10-11(15)14-12(16)13-10/h4-5,10H,1-3H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIZOUKNMRFWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2C(=O)NC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


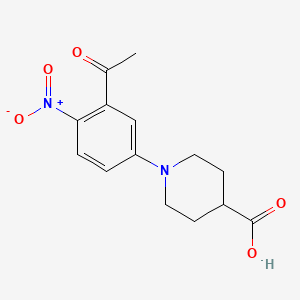
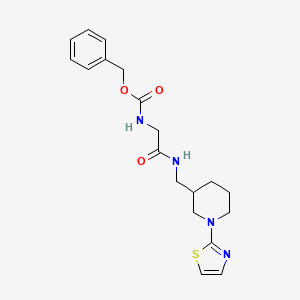
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2961944.png)
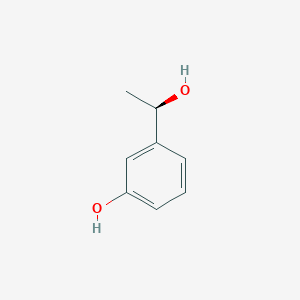
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2961946.png)
![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2961947.png)

![2-(Methylamino)-2-[1-(methylsulfanyl)cyclopropyl]acetonitrile](/img/structure/B2961949.png)
![Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2961952.png)
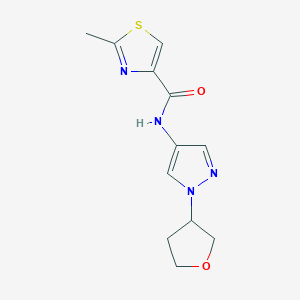
![3-amino-N-(3-chloro-2-methylphenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2961958.png)
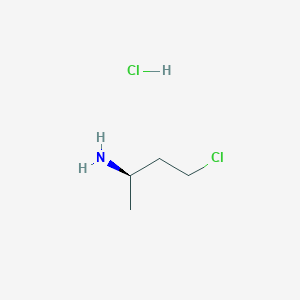
![2-Chloro-1-[3-(3-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961960.png)